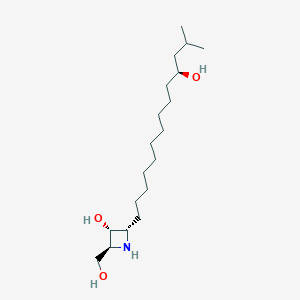

Penaresidin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Penaresidin B is a member of azetidines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of penaresidin B has been the subject of extensive research, resulting in several methodologies that highlight its complex azetidine core. Notable synthetic routes include:

- Yoda's Synthesis (1997) : This method involved a total synthesis of this compound, which was achieved through a series of strategic steps that included the formation of an azetidine core. The synthesis was characterized by a total yield of approximately 1.9% over 20 steps, emphasizing the compound's intricate structure .

- Ding et al. (2015) : A concise eight-step enantioselective synthesis was reported, which utilized regio- and stereoselective tandem hydroamination/glycosylation as a key step. This approach provided a more efficient pathway to obtain this compound with moderate yields, showcasing its potential for drug design .

- Yakura's Total Synthesis : This method demonstrated the utility of deoxygenative allylation strategies in constructing C–C bonds within the penaresidin framework, thus contributing to advancements in synthetic methodologies for azetidine derivatives .

This compound exhibits significant biological activities, which have been investigated in various studies:

- Cytotoxicity : this compound has shown cytotoxic effects against several cancer cell lines, including murine lymphoma L1210 cells and human solid tumor lines such as A549 (lung) and HT29 (colon). The stereochemistry of its analogs has been linked to varying levels of cytotoxicity, indicating that specific configurations may enhance its therapeutic potential .

- ATPase Activation : Research indicates that this compound acts as an ATPase activator. This activity suggests potential roles in cellular energy metabolism and may be relevant in cancer therapies where energy regulation is crucial .

- Biomarker Potential : Recent studies have proposed this compound as a potential biomarker for serum metabolism in patients with cervical cancer. Its ability to indicate metabolic changes associated with cancer progression could enhance diagnostic strategies .

Therapeutic Implications

The applications of this compound extend into therapeutic realms:

- Cancer Treatment : Given its cytotoxic properties and role as an ATPase activator, this compound is being explored as a candidate for cancer treatment. Its efficacy against various cancer cell lines positions it as a potential lead compound for developing new anticancer agents .

- Drug Design : The unique structural features of this compound make it an attractive scaffold for drug design, particularly in creating new azetidine-based compounds that could target specific biological pathways involved in diseases such as cancer .

Case Studies

A review of case studies highlights the ongoing research into this compound:

Propiedades

Fórmula molecular |

C19H39NO3 |

|---|---|

Peso molecular |

329.5 g/mol |

Nombre IUPAC |

(2S,3R,4S)-2-(hydroxymethyl)-4-[(11S)-11-hydroxy-13-methyltetradecyl]azetidin-3-ol |

InChI |

InChI=1S/C19H39NO3/c1-15(2)13-16(22)11-9-7-5-3-4-6-8-10-12-17-19(23)18(14-21)20-17/h15-23H,3-14H2,1-2H3/t16-,17-,18-,19+/m0/s1 |

Clave InChI |

GOJDAUFFWJKIPB-CADBVGFASA-N |

SMILES isomérico |

CC(C)C[C@H](CCCCCCCCCC[C@H]1[C@H]([C@@H](N1)CO)O)O |

SMILES canónico |

CC(C)CC(CCCCCCCCCCC1C(C(N1)CO)O)O |

Sinónimos |

penaresidin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.